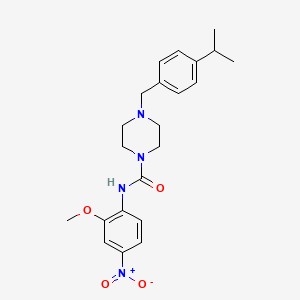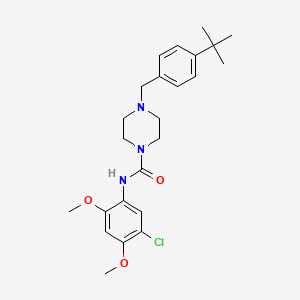
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide, commonly known as N-[(4-isopropylphenyl)methyl]-2,4-dimethoxy-5-chlorobenzamide (known as CTDP-31), is a novel chemical compound that has been extensively studied for its potential applications in scientific research. CTDP-31 is a piperazine derivative that has shown promising results in various studies, including its use as a potential therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of CTDP-31 is not fully understood. However, it has been shown to interact with various targets in the body, including the dopamine transporter and sigma-1 receptor. CTDP-31 may also modulate the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have various biochemical and physiological effects in the body. In animal studies, CTDP-31 has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. CTDP-31 may also have potential applications in the treatment of addiction and substance abuse.
Advantages and Limitations for Lab Experiments
CTDP-31 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for its targets, making it a useful tool for studying various biological processes. However, CTDP-31 may have limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research on CTDP-31. One potential direction is the development of new compounds based on the CTDP-31 scaffold for use as potential therapeutic agents. Another direction is the further investigation of the mechanism of action of CTDP-31 and its potential applications in various scientific research fields. Additionally, the potential use of CTDP-31 in combination with other compounds for the treatment of various diseases should be further explored.
Scientific Research Applications
CTDP-31 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CTDP-31 has been shown to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CTDP-31 has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, CTDP-31 has been used as a scaffold for the development of new compounds with potential therapeutic properties.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3/c1-16(2)18-7-5-17(6-8-18)15-26-9-11-27(12-10-26)23(28)25-20-13-19(24)21(29-3)14-22(20)30-4/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTWTLBMCYSEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284693.png)
![2-(allyloxy)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4284708.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide](/img/structure/B4284714.png)









![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4284791.png)
![2-(4-cyclohexyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide hydrochloride](/img/structure/B4284793.png)